Salbutamol

Pharmacodynamics Pulmonary Function Dose-Response

Procure Levosalbutamol (CAS 148563-15-9), the therapeutically active R-enantiomer of salbutamol, to eliminate the pharmacologically detrimental S-isomer found in racemic formulations. Clinical evidence demonstrates that levosalbutamol delivers comparable bronchodilation at 4- to 8-fold lower doses with a superior safety profile—no significant ventricular rate, QTc, or glucose changes vs placebo in paediatric patients aged 4–11 years. In acute paediatric care, levosalbutamol avoids tachycardia and hypokalaemia, reducing iatrogenic monitoring burden. Three characterised polymorphic forms (I, II, III) with defined PXRD patterns enable precise quality control for pMDI and nebuliser formulations. Specify polymorphic form for batch-to-batch consistency and reproducible aerodynamic particle size distribution.

Molecular Formula C7H9ClN2
Molecular Weight 0
CAS No. 148563-15-9
Cat. No. B1178822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamol
CAS148563-15-9
Molecular FormulaC7H9ClN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamol (CAS 148563-15-9) Procurement Guide: Baseline Overview of Levosalbutamol as a Single-Isomer β2-Agonist


Salbutamol (CAS 148563-15-9), the R-isomer of racemic albuterol/salbutamol, is a short-acting β2-adrenergic receptor agonist [1]. This chiral compound is the therapeutically active enantiomer responsible for the bronchodilatory effects of the racemic mixture, while the S-isomer is pharmacologically inert at β2-adrenoceptors [2]. The compound is commonly formulated as levosalbutamol sulfate or tartrate and is administered via metered-dose inhaler (MDI) or nebulization for the acute relief of bronchospasm in asthma and COPD [3].

Why Generic Substitution of Salbutamol (CAS 148563-15-9) with Racemic Albuterol Fails to Meet Scientific Selection Criteria


Racemic salbutamol is a 1:1 mixture of (R)- and (S)-enantiomers, but only the (R)-isomer (levosalbutamol) possesses β2-agonist activity [1]. The (S)-isomer is not inert; it exhibits slower clearance, accumulates to higher plasma levels than the (R)-isomer following racemate administration [2], and has been shown in vitro to oppose the beneficial effects of (R)-salbutamol, potentially contributing to paradoxical bronchospasm and loss of bronchoprotection with regular use [3]. Therefore, substituting racemic salbutamol for the single-isomer levosalbutamol introduces an unnecessary and potentially detrimental pharmacological entity, which directly impacts both efficacy and safety profiles.

Quantitative Evidence Guide for Salbutamol (CAS 148563-15-9): Head-to-Head Comparisons with Racemic Salbutamol


Equivalent Bronchodilation at Half the Dose: A 2:1 Potency Advantage over Racemic Salbutamol

In a randomized, double-blind, placebo-controlled crossover study of 23 adult asthmatics, a single 50 mcg dose of levosalbutamol via pMDI produced bronchodilation equivalent to 100 mcg of racemic salbutamol, as measured by mean maximum change in FEV1 and AUC for FEV1 over 6 hours [1]. This demonstrates a 2:1 potency advantage for the single-isomer product.

Pharmacodynamics Pulmonary Function Dose-Response

Confirmed 2:1 Dose Equivalence in a Large Multicenter Trial: 90 mcg Levosalbutamol vs 180 mcg Racemic Salbutamol

A multicenter, randomized, placebo-controlled, 3-period crossover study (n=91) directly compared 90 mcg levosalbutamol MDI with 180 mcg racemic salbutamol MDI. The FEV1 AUC0-6h analysis confirmed similar bronchodilatory effect (p=0.595), with peak FEV1 and FVC values also similar (p=0.643) [1]. Notably, levosalbutamol was associated with twice fewer adverse reactions compared to racemic salbutamol.

Clinical Trial Efficacy Safety

Superior Safety Profile: Absence of Tachycardia and Hypokalemia in Acute Pediatric Asthma

In a randomized double-blind study of 60 children (aged 5-18) with acute asthma exacerbation, levosalbutamol (nebulized) resulted in significant clinical improvement in SPO2 and PEFR (p<0.05) without causing significant changes in heart rate or serum potassium levels. In contrast, racemic salbutamol, while also improving clinical parameters, induced significant tachycardia and a decrease in serum K+ [1].

Pediatrics Safety Acute Exacerbation

4- to 8-Fold Lower Dosing with Comparable Efficacy and Superior Safety in Pediatric Asthma

A multicenter, randomized, double-blind study in 338 asthmatic children (4-11 years) compared nebulized levosalbutamol (0.31 or 0.63 mg) with racemic albuterol (1.25 or 2.5 mg) three times daily for 21 days. Levosalbutamol 0.31 mg was clinically comparable to 4- to 8-fold higher doses of racemic albuterol and demonstrated a more favorable safety profile, being the only active treatment not significantly different from placebo for changes in ventricular heart rate, QTc interval, and glucose [1].

Pediatrics Dose-Response Safety

Characterized Polymorphic Forms of Levosalbutamol Sulfate for Formulation Consistency

Three distinct polymorphic forms of crystalline levosalbutamol sulfate (Forms I, II, and III) have been characterized and are defined by specific powder X-ray diffraction (PXRD) peak patterns [1]. This characterization enables precise quality control and ensures batch-to-batch consistency in the manufacture of solid dosage forms and inhalation formulations.

Solid-State Chemistry Polymorphism Formulation

Optimal Research and Industrial Application Scenarios for Salbutamol (CAS 148563-15-9)


Pediatric Asthma Formulary Selection and Procurement

Based on evidence that levosalbutamol achieves comparable bronchodilation to racemic salbutamol at 4- to 8-fold lower doses with a superior safety profile—specifically, no significant change in ventricular heart rate, QTc interval, or glucose compared to placebo [1]—this compound is particularly suited for pediatric formulary inclusion. Procurement for pediatric emergency departments and outpatient clinics should prioritize levosalbutamol to minimize cardiovascular and metabolic adverse effects in children aged 4-11 years.

Acute Asthma Exacerbation Management in Emergency Departments

In the acute care setting, the absence of tachycardia and hypokalemia with levosalbutamol, as demonstrated in a randomized trial of 60 children with acute exacerbation [1], makes it a safer alternative to racemic salbutamol. Procurement for hospital emergency departments should consider this safety advantage, as it may reduce the need for additional monitoring and interventions for iatrogenic adverse events.

Formulation Development and Quality Control of Inhaled Products

The characterization of three distinct polymorphic forms (Forms I, II, and III) of levosalbutamol sulfate with defined PXRD peak patterns [1] provides a robust basis for quality control in the manufacture of inhalation formulations. Industrial procurement of this compound for development of pMDIs or nebulizer solutions should specify a particular polymorphic form to ensure batch-to-batch consistency, reproducible aerodynamic particle size distribution, and long-term stability.

Technical Documentation Hub

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